molecular formula C16H10FNO2S B5916302 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5916302
M. Wt: 299.3 g/mol
InChI Key: WJCPRBRXWFCASI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and improve insulin sensitivity. In

Scientific Research Applications

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields such as diabetes, cancer, and neurodegenerative diseases. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory properties that can reduce the risk of developing insulin resistance and metabolic syndrome. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-angiogenic properties that can prevent the formation of new blood vessels that supply nutrients to tumors. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of Alzheimer's and Parkinson's diseases.

Mechanism of Action

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects through the modulation of PPARs, which are nuclear receptors that regulate gene expression in response to ligand binding. PPARs are involved in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. This compound binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in insulin sensitivity, lipid metabolism, and anti-inflammatory responses. This compound also inhibits the activity of PPARα and PPARδ, which are involved in fatty acid oxidation and energy expenditure, respectively.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects that are relevant to its therapeutic applications. In vitro studies have demonstrated that this compound can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. It can also reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in adipose tissue and macrophages. In cancer cells, this compound can induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, this compound can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other thiazolidinediones such as rosiglitazone and pioglitazone. However, this compound has some limitations that should be taken into consideration when designing experiments. It has low potency compared to other PPARγ agonists and may require higher concentrations to achieve significant effects. It also has low selectivity for PPARγ and may activate other nuclear receptors such as PPARα and PPARδ at high concentrations.

Future Directions

There are several future directions for research on 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione that could lead to new therapeutic applications and insights into its mechanism of action. One direction is to explore the effects of this compound on other diseases such as cardiovascular disease, liver disease, and autoimmune disorders. Another direction is to investigate the role of this compound in modulating the gut microbiome, which has been shown to play a crucial role in metabolic health and disease. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of this compound. Finally, the development of more potent and selective PPARγ agonists based on the structure of this compound could lead to new drugs with improved efficacy and safety profiles.

Synthesis Methods

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde and 3-phenylthioacetic acid to form this compound. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate and requires a high temperature and pressure. The resulting compound can be purified through recrystallization or chromatography.

properties

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCPRBRXWFCASI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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